molecular formula C9H16O4 B1583639 Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside CAS No. 23202-81-5

Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

Cat. No. B1583639
CAS RN: 23202-81-5
M. Wt: 188.22 g/mol
InChI Key: RNHBZJGMAYMLBE-WCTZXXKLSA-N
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Description

“Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside” is a synthetic compound with the CAS Number: 23202-81-5 . It is extensively applied within the biomedical industry, mainly used for studying cancer . Furthermore, its utility extends towards the research of afflictions like leukemia and lung cancer .


Synthesis Analysis

The crude compound was further purified and yielded 20.2g of methyl-2,3-O-isopropylidene-5-deoxyβ -D-ribofuranoside (71.8%) as a clear colourless liquid upon distillation .


Molecular Structure Analysis

The molecular formula of this compound is C9H16O4 . The InChI Code is 1S/C9H16O4/c1-5-6-7 (8 (10-4)11-5)13-9 (2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1 .


Chemical Reactions Analysis

The main biproduct of this reaction was methyl-2,3-O-isopropylidene-β-D-ribofuranoside due to the hydrolysis of the sulfonyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.22 . It is a liquid at room temperature . The boiling point is 225.6±40.0 C at 760 mmHg .

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : This compound is used in the synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside)-5-yl)ammonium salts .
  • Methods of Application : Selected aliphatic and heterocyclic aromatic amines are reacted with methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside, methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside, or methyl 2,3-O-isopropylidene-5-O-triflyl-beta-D-ribofuranoside .
  • Results or Outcomes : High-resolution 1H- and 13C-NMR spectral data for all new compounds were recorded. Additionally, the single-crystal X-ray diffraction analysis for methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside and selected in silico interaction models are reported .

Chemical Research

  • Summary of the Application : The structures of methyl 5-deoxy-2,3-O-isopropylidene-5-C-R3Sn-beta-D-ribofuranosides, [5-O-(methyl 2,3-O-isopropylidene-beta-D-ribofuranosyl)methyl] n R m R′ (4–m–n) stannanes, and 3-triphenylstannylpropyl 2,3-O-isopropylidene-beta-D-ribofuranoside have been investigated .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results of the investigation are not provided in the source .

Quaternization Reaction

  • Summary of the Application : This compound is used in the quaternization reaction of 5-O-sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with selected heterocyclic and aliphatic amines .
  • Methods of Application : To determine the effect of the nucleophile type and outgoing group on the quaternization reaction, selected aliphatic and heterocyclic aromatic amines reacted with: methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-triflyl-β-D-ribofuranoside .
  • Results or Outcomes : High-resolution 1H- and 13C-NMR spectral data for all new compounds were recorded. Additionally, the single-crystal X-ray diffraction analysis for methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside and selected in silico interaction models are reported .

Preparation Method

  • Summary of the Application : A patent describes a preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results of the investigation are not provided in the source .

Biomedical Research

  • Summary of the Application : This compound is extensively applied within the biomedical industry, mainly used for studying cancer . Its utility extends towards the research of afflictions like leukemia and lung cancer .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results of the investigation are not provided in the source .

Virus Infections and Neoplastic Maladies Research

  • Summary of the Application : This compound is discerningly applied in the research of virus infections and neoplastic maladies .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results of the investigation are not provided in the source .

Safety And Hazards

The safety information includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

(3aR,4R,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHBZJGMAYMLBE-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)OC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177783
Record name Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

CAS RN

23202-81-5
Record name Methyl 5-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23202-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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